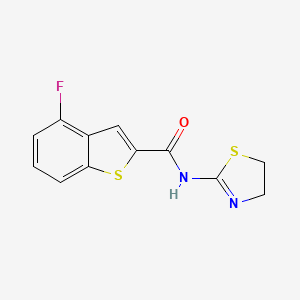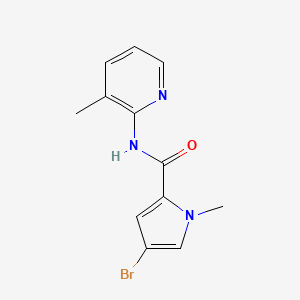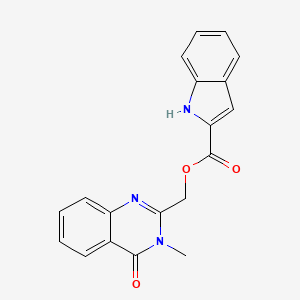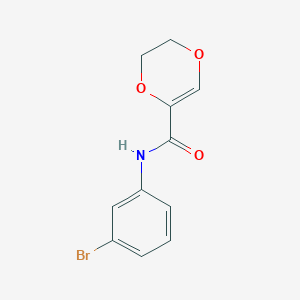
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride, also known as Fura-2AM, is a fluorescent probe that is widely used for intracellular calcium imaging. It is a cell-permeable molecule that can be loaded into cells and then hydrolyzed by esterases to release the fluorescent dye Fura-2. Fura-2 is a calcium-sensitive dye that emits fluorescence upon binding to calcium ions, making it an excellent tool for visualizing calcium signaling in cells.
作用機序
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride works by binding to calcium ions in the cytoplasm of cells. When calcium ions bind to Fura-2, the dye emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is a non-toxic molecule that is rapidly hydrolyzed by esterases in the cytoplasm of cells. Once hydrolyzed, the fluorescent dye Fura-2 is released and can bind to calcium ions in the cell.
実験室実験の利点と制限
One of the main advantages of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentrations as small as 10 nM, making it an excellent tool for studying calcium signaling in cells. This compound is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and incubation with the dye.
One limitation of this compound is its short half-life in cells. Once loaded into cells, the dye is rapidly hydrolyzed by esterases and the fluorescent signal begins to decay. This limits the amount of time that this compound can be used to study calcium signaling in cells. Additionally, this compound is not suitable for long-term imaging studies, as the dye can be toxic to cells when used for extended periods of time.
将来の方向性
There are several future directions for the use of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride in scientific research. One area of interest is the development of new methods for loading the dye into cells, such as the use of nanoparticles or viral vectors. Another area of interest is the development of new fluorescent probes that can be used to study other signaling pathways in cells. Finally, there is ongoing research into the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve abnormal calcium signaling.
合成法
The synthesis of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride involves several steps, including the protection of the amine group, the introduction of the furan-2-ylmethyl group, and the final deprotection of the amine group. The synthesis is typically carried out in several steps with a high degree of purity and yield. Several different methods have been developed for the synthesis of this compound, including solid-phase synthesis and solution-phase synthesis.
科学的研究の応用
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride has been widely used in scientific research to study calcium signaling in cells. Calcium signaling plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to study calcium signaling in a wide range of cell types, including neurons, muscle cells, and immune cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.2ClH/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12;;/h5-7,11,15-16H,8-10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKKHQDIDLOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)


![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
